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Abstract: This technical guide provides an in-depth analysis of the key spectroscopic data for 4-
Hydroxy-6-methoxycoumarin (CAS No: 13252-84-1), a significant heterocyclic compound
with applications in synthesis and pharmaceutical research.[1][2] We present a comprehensive
examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data. This document is intended for researchers, chemists, and drug development
professionals, offering not just raw data but also field-proven insights into experimental design,
data acquisition, and spectral interpretation to unequivocally confirm the molecular structure
and purity of the compound.

Molecular Structure and Overview

4-Hydroxy-6-methoxycoumarin (C10HsOa4, Molar Mass: 192.17 g/mol ) is a derivative of
coumarin, a benzopyran-2-one.[3][4] The structural integrity of synthetic batches must be
rigorously confirmed before its use in further applications. Spectroscopic methods provide a
definitive, non-destructive means of structural elucidation. The numbering convention used
throughout this guide for spectral assignments is presented below.

Caption: Structure and numbering of 4-Hydroxy-6-methoxycoumarin.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of
organic molecules. For 4-Hydroxy-6-methoxycoumarin, deuterated dimethyl sulfoxide
(DMSO-de) is the solvent of choice due to its excellent ability to dissolve the compound and the
presence of a labile hydroxyl proton, which is readily observed in this solvent.[1][4]

'H NMR Spectroscopy

Expertise & Experience: The *H NMR spectrum provides critical information on the number of
different types of protons, their electronic environments, and their connectivity through spin-
spin coupling.

Experimental Protocol: tH NMR Acquisition

o Sample Preparation: Accurately weigh 5-10 mg of 4-Hydroxy-6-methoxycoumarin and
dissolve it in approximately 0.7 mL of DMSO-de.

o Transfer: Transfer the resulting solution into a 5 mm NMR tube. Ensure the solution height is
adequate for the spectrometer's receiver coils.

e Instrumentation: Acquire the spectrum on a 400 MHz (or higher) spectrometer.[1]

o Parameters: Use a standard pulse program. Acquire at least 16 scans to ensure a good
signal-to-noise ratio. The residual solvent peak of DMSO-ds at ~2.50 ppm serves as an
internal reference.

o Processing: Apply Fourier transformation, phase correction, and baseline correction to the
acquired Free Induction Decay (FID). Calibrate the spectrum to the residual solvent peak.

Table 1: *H NMR Spectroscopic Data (400 MHz, DMSO-ds)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~11.5-125 brs 1H 4-OH
7.31 d 1H H-5
7.23 dd 1H H-7
7.15 d 1H H-8
5.65 S 1H H-3
3.78 S 3H 6-OCHs

Note: Chemical shifts are approximate and can vary slightly based on concentration and
instrument calibration. The broad singlet (br s) for the hydroxyl proton is characteristic and its
chemical shift is highly dependent on concentration and temperature.

Interpretation: The downfield singlet at 3.78 ppm integrating to three protons is characteristic of
the methoxy group. The singlet at 5.65 ppm is assigned to the vinyl proton at the C3 position,
which lacks adjacent protons to couple with. The aromatic region displays signals for the three
protons on the benzene ring, with their splitting patterns (doublet and doublet of doublets)
confirming their ortho and meta relationships. The very broad signal far downfield is typical for
the acidic enolic hydroxyl proton at C4.

3C NMR Spectroscopy

Expertise & Experience: 33C NMR spectroscopy provides a map of the carbon skeleton. The
chemical shifts are highly sensitive to the electronic environment, allowing for the identification
of carbonyl, aromatic, and aliphatic carbons.

Experimental Protocol: 33C NMR Acquisition

o Sample and Instrument: Use the same sample and spectrometer as for the H NMR
analysis.

» Parameters: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
A longer acquisition time with a greater number of scans (e.g., 1024 or more) is required due
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to the low natural abundance of the 13C isotope.

e Processing: Process the data similarly to the *H NMR spectrum, referencing the central peak

of the DMSO-de septet at 39.52 ppm.

Table 2: 13C NMR Spectroscopic Data (100.6 MHz, DMSO-de)

Chemical Shift (6, ppm) Assighment
163.7 C-4

161.3 C-2 (Lactone C=0)
155.1 C-6

147.8 C-8a

118.9 C-5

117.1 c-7

1149 C-4a

101.8 C-8

91.1 C-3

55.8 6-OCHs

Note: Assignments are based on established data for coumarin derivatives and predictive

models.[5]

Interpretation: The spectrum clearly shows ten distinct carbon signals, consistent with the

molecular formula. The signal at 161.3 ppm is characteristic of the lactone carbonyl carbon (C-

2). The signals for the oxygen-substituted carbons (C-4, C-6, C-8a) appear downfield as

expected. The sole aliphatic carbon signal at 55.8 ppm corresponds to the methoxy group.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and effective technique for identifying the

functional groups present in a molecule. The vibrational frequencies of specific bonds provide a
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molecular "fingerprint."
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

o Sample Preparation: Place a small amount of the solid 4-Hydroxy-6-methoxycoumarin
powder directly onto the ATR crystal (e.g., ZnSe or diamond).[1]

 Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.[1]

o Acquisition: Apply pressure to ensure good contact between the sample and the crystal.
Collect a background spectrum of the clean crystal first, followed by the sample spectrum
over a range of 4000-400 cm~1,

e Processing: The instrument software automatically ratios the sample spectrum to the
background, generating the final absorbance or transmittance spectrum.

Table 3: Key IR Absorption Bands

Functional Group

Frequency (cm™?) Intensity .

Assignment
3100 - 2900 Broad, Medium O-H stretch (enolic)

C=0 stretch (a,B-unsaturated
~1720 Strong

lactone)

C=C stretch (aromatic and
1620 - 1570 Strong, Sharp )

vinyl)
~1250 Strong C-O stretch (aryl ether)
~1100 Medium C-O stretch (alcohol)

Interpretation: The IR spectrum is dominated by a strong, sharp absorption around 1720 cm™1,
which is definitive for the carbonyl group of the a,3-unsaturated lactone ring. A broad
absorption band in the 3100-2900 cm~1* region confirms the presence of the hydroxyl group.
Multiple sharp peaks between 1620 and 1570 cm~* are characteristic of the aromatic and vinyl
C=C bond vibrations. The strong band around 1250 cm~1! is indicative of the aryl-ether C-O
stretching of the methoxy group.
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Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the exact molecular weight and, through
fragmentation analysis, valuable structural information. Electron lonization (El) or Electrospray

lonization (ESI) are common techniques.

4 Spectroscopic Analysis Workflow )
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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